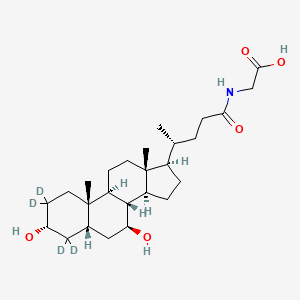

Glycoursodeoxycholic Acid-D4

Description

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-ODDJOPSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycoursodeoxycholic Acid-D4 (CAS: 2044276-17-5): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on Glycoursodeoxycholic Acid-D4 (GUDCA-D4), a deuterated analog of the secondary bile acid Glycoursodeoxycholic Acid (GUDCA). This guide details its chemical properties, biological significance, and applications in research, with a focus on its use as an internal standard in mass spectrometry-based analyses.

Core Compound Properties

This compound is a stable isotope-labeled version of GUDCA, where four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.[1][2]

| Property | Value | Source |

| CAS Number | 2044276-17-5 | [1][3][4][5] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [1][3][5] |

| Molecular Weight | 453.65 g/mol | [3][5] |

| Synonyms | GUDCA-d4, Ursodeoxycholyl Glycine-d4 | [1] |

| Purity | ≥95% by NMR; ≥98% atom D | [5] |

| Formulation | A solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Biological Significance and Applications

GUDCA, the non-deuterated form of the compound, is a glycine-conjugated secondary bile acid produced by gut microbiota from ursodeoxycholic acid (UDCA).[1][6] It plays a significant role in various physiological processes.

Key Research Areas:

-

Metabolic Regulation: GUDCA is involved in the regulation of glucose and lipid metabolism.[7][8][9] Studies have shown that GUDCA levels are altered in metabolic disorders like type 2 diabetes.[7][8][9]

-

Gut Microbiota Modulation: GUDCA influences the composition of the gut microbiota and interacts with it in a bidirectional manner.[7][10]

-

Signaling Pathways: GUDCA interacts with key bile acid receptors, such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), to exert its effects.[7][10]

-

Neuroprotection: Research suggests that GUDCA has neuroprotective effects.[11]

-

Anti-inflammatory and Antioxidant Effects: GUDCA has demonstrated antioxidant properties and can reduce the levels of inflammatory cytokines.[1][11]

Primary Application of GUDCA-D4:

Due to its isotopic labeling, this compound is primarily used as an internal standard for the precise quantification of endogenous GUDCA in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium substitution provides a distinct mass shift, allowing for clear differentiation from the naturally occurring analyte while maintaining similar chemical and physical properties.[3][4]

Experimental Protocols

The quantification of bile acids, including GUDCA, is a common requirement in metabolic research. Below is a generalized experimental protocol for bile acid analysis using UPLC/MS-MS, as described in the literature.[7]

Protocol: Quantification of Bile Acids using UPLC/MS-MS

-

Sample Preparation:

-

For serum or plasma samples, perform protein precipitation using an organic solvent (e.g., acetonitrile).

-

For tissue samples, homogenize the tissue in an appropriate buffer followed by extraction with an organic solvent.

-

For fecal samples, lyophilize and extract the bile acids using a suitable solvent mixture.

-

To each sample, add a known concentration of the internal standard mixture, including this compound.

-

Centrifuge the samples to pellet precipitated proteins and other debris.

-

Collect the supernatant for analysis.

-

-

UPLC/MS-MS Analysis:

-

Chromatographic Separation:

-

Utilize a UPLC system equipped with a C18 column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 μm).[7]

-

Maintain the column at a constant temperature (e.g., 45°C).[7]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile).[7]

-

Set a suitable flow rate (e.g., 0.4 ml/min).[7]

-

-

Mass Spectrometry Detection:

-

Use a mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.[7]

-

Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect and quantify specific parent-to-daughter ion transitions for each bile acid and their deuterated internal standards.

-

-

-

Data Analysis:

-

Construct a calibration curve for each analyte using known concentrations of authentic standards.

-

Calculate the concentration of endogenous GUDCA in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard (GUDCA-D4) against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to GUDCA.

Caption: Metabolic pathway of GUDCA synthesis and its downstream signaling.

Caption: Experimental workflow for GUDCA quantification using GUDCA-D4.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Amino Acids - CAT N°: 31309 [bertin-bioreagent.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. esschemco.com [esschemco.com]

- 6. Human Metabolome Database: Showing metabocard for Glycoursodeoxycholic acid (HMDB0000708) [hmdb.ca]

- 7. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. avantiresearch.com [avantiresearch.com]

The Biological Significance of Deuterated Bile Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bile acids, once considered mere digestive surfactants, are now recognized as pivotal signaling molecules that regulate a complex network of metabolic and inflammatory pathways. Synthesized from cholesterol in the liver, these amphipathic steroids undergo extensive metabolism by the gut microbiota and are subject to a highly efficient enterohepatic circulation. Their biological effects are primarily mediated by the activation of nuclear receptors, most notably the farnesoid X receptor (FXR), and G-protein coupled receptors, such as the Takeda G-protein coupled receptor 5 (TGR5). The therapeutic potential of bile acids is well-established, with chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) being utilized in the management of cholestatic liver diseases and gallstones.

In the continuous quest to optimize therapeutic agents, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a promising strategy in drug development. The "kinetic isotope effect" dictates that the substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule, often leading to improved pharmacokinetic profiles, enhanced stability, and reduced formation of toxic metabolites. This technical guide explores the biological significance of deuterated bile acids, delving into their synthesis, metabolism, and the potential impact of deuteration on their signaling functions. While the therapeutic application of deuterated bile acids is still a nascent field of investigation, this document aims to provide a comprehensive overview of the foundational science, experimental methodologies, and future directions for researchers, scientists, and drug development professionals.

Bile Acid Synthesis and Metabolism: A Complex Interplay between Host and Microbiome

The journey of a bile acid begins in the liver with the enzymatic conversion of cholesterol into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). This process is regulated by a cascade of enzymes, with cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting step.[1] Prior to their secretion into the biliary system, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine, which increases their solubility and prevents passive reabsorption in the proximal intestine.[2]

Upon entering the gut, conjugated bile acids aid in the emulsification and absorption of dietary fats and fat-soluble vitamins. As they transit through the distal small intestine and colon, they are extensively modified by the resident gut microbiota. Bacterial enzymes deconjugate the bile acids and dehydroxylate them at the 7α-position, leading to the formation of secondary bile acids, primarily deoxycholic acid (DCA) from CA, and lithocholic acid (LCA) from CDCA.[3] A small fraction of CDCA can also be epimerized to UDCA by bacterial enzymes.[4] Approximately 95% of these bile acids are then reabsorbed in the terminal ileum and colon and returned to the liver via the portal circulation, completing the enterohepatic circulation.[2]

The Principle of Deuteration in Drug Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron in its nucleus, in contrast to protium (B1232500) (¹H), which has only a proton. This seemingly minor difference in mass leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon gives rise to the "kinetic isotope effect" (KIE), where the rate of a chemical reaction can be slowed down when a hydrogen atom at a reaction site is replaced with a deuterium atom.[3]

In drug development, the KIE can be strategically employed to:

-

Slow down metabolism: Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the cleavage of C-H bonds. By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be reduced.

-

Increase drug exposure: A slower rate of metabolism can lead to a longer drug half-life and increased overall exposure (Area Under the Curve, AUC) in the body.

-

Reduce toxic metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. Deuteration can redirect metabolism away from these toxic pathways.

-

Improve pharmacokinetic profiles: The altered metabolism can lead to more predictable and less variable drug concentrations in the blood, potentially improving the safety and efficacy profile of a drug.

Potential Biological Significance of Deuterated Bile Acids: A Mechanistic Perspective

While clinical and preclinical studies specifically investigating the therapeutic effects of deuterated bile acids are not yet widely published, the principles of the kinetic isotope effect allow for informed hypotheses about their potential biological significance.

Altered Metabolism and Pharmacokinetics

The metabolism of bile acids is a key determinant of their biological activity. The conversion of primary to secondary bile acids by the gut microbiota is a critical step, as secondary bile acids have distinct receptor activation profiles. For example, DCA is a potent activator of TGR5. Deuteration at the C-7 position of primary bile acids could potentially slow down the 7α-dehydroxylation by bacterial enzymes. This could lead to:

-

A shift in the bile acid pool composition: A reduced rate of secondary bile acid formation would result in a higher ratio of primary to secondary bile acids.

-

Prolonged action of primary bile acids: Slower metabolism could increase the residence time and therefore the signaling activity of primary bile acids in the gut.

-

Altered systemic exposure: A change in the rate of metabolism and subsequent reabsorption could modify the pharmacokinetic profile of the administered deuterated bile acid, potentially leading to a longer half-life and increased systemic exposure.

Modified Receptor Signaling

The primary mediators of bile acid signaling are the nuclear receptor FXR and the G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR): FXR is highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose homeostasis.[5] CDCA is the most potent endogenous FXR agonist.[6] Activation of FXR in the liver inhibits the expression of CYP7A1, thereby reducing bile acid synthesis in a negative feedback loop. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which also travels to the liver to suppress CYP7A1.

Takeda G-protein Coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and certain immune cells.[7] It is activated by both primary and secondary bile acids, with the secondary bile acid LCA being one of the most potent agonists. TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway. This can lead to various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which has beneficial effects on glucose homeostasis.

A deuterated bile acid with a slower metabolic conversion could lead to a different temporal and spatial pattern of FXR and TGR5 activation throughout the enterohepatic circulation. For instance, a deuterated CDCA that is more slowly metabolized to LCA could result in prolonged FXR activation and delayed or reduced TGR5 activation in the colon. Such alterations could have significant implications for the overall therapeutic effect, potentially enhancing efficacy in conditions like non-alcoholic steatohepatitis (NASH) where both FXR and TGR5 are considered therapeutic targets.

Current Applications of Deuterated Bile Acids in Research

To date, the most significant and widespread application of deuterated bile acids is in the field of analytical chemistry, specifically as internal standards for mass spectrometry-based quantification of endogenous and therapeutic bile acids.[6][8] The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification in complex biological matrices such as plasma, bile, and feces. By adding a known amount of a deuterated bile acid to a sample, any variability in sample extraction, processing, and instrument response can be corrected for, leading to highly reliable data. This is crucial for pharmacokinetic studies, clinical diagnostics, and metabolomics research aimed at understanding the role of bile acids in health and disease.

Quantitative Data on Non-Deuterated Bile Acids

While quantitative data on the biological activity of deuterated bile acids is not yet available in the public domain, the following tables summarize the known properties and therapeutic applications of their non-deuterated counterparts, providing a baseline for future comparative studies.

Table 1: Receptor Activation Profile of Key Bile Acids

| Bile Acid | Type | Primary Receptor(s) | Relative Potency |

| Chenodeoxycholic Acid (CDCA) | Primary | FXR | High (endogenous agonist) |

| Cholic Acid (CA) | Primary | FXR | Moderate |

| Deoxycholic Acid (DCA) | Secondary | TGR5, FXR | High (TGR5), Moderate (FXR) |

| Lithocholic Acid (LCA) | Secondary | TGR5 | Very High |

| Ursodeoxycholic Acid (UDCA) | Secondary/Tertiary | - | Weak agonist for FXR and TGR5 |

Table 2: Therapeutic Applications of Clinically Used Bile Acids

| Bile Acid | Therapeutic Indication(s) | Mechanism of Action |

| Chenodeoxycholic Acid (CDCA) | Cholesterol Gallstones, Cerebrotendinous Xanthomatosis | Reduces biliary cholesterol saturation, potent FXR agonist. |

| Ursodeoxycholic Acid (UDCA) | Primary Biliary Cholangitis (PBC), Cholesterol Gallstones | Cytoprotective, choleretic, immunomodulatory effects. |

Experimental Protocols

The investigation of the biological significance of deuterated bile acids requires robust and well-validated experimental methodologies. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro Receptor Activation Assay: FXR Luciferase Reporter Assay

This assay is commonly used to determine if a compound can activate the FXR.

Objective: To quantify the activation of FXR by a test compound (e.g., a deuterated bile acid) in a cell-based assay.

Principle: Cells are engineered to express the human FXR and a reporter gene (e.g., luciferase) under the control of an FXR response element (FXRE). When an FXR agonist binds to the receptor, it translocates to the nucleus, binds to the FXRE, and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of FXR activation.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmid for human FXR

-

FXRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (deuterated and non-deuterated bile acids)

-

Positive control (e.g., GW4064 or CDCA)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in serum-free medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate viability assay). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

References

- 1. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational dynamics of human FXR-LBD ligand interactions studied by hydrogen/deuterium exchange mass spectrometry: insights into the antagonism of the hypolipidemic agent Z-guggulsterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent isotope effect on bile formation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GUDCA-D4 in Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that has garnered significant attention in metabolomics research. It is formed in the liver from the conjugation of ursodeoxycholic acid (UDCA) with glycine.[1] Emerging evidence suggests that GUDCA is not merely an end-product of cholesterol metabolism but an active signaling molecule involved in the regulation of glucose and lipid metabolism, inflammatory processes, and gut microbiota homeostasis.[2][3] Dysregulation of GUDCA levels has been associated with various metabolic disorders, including type 2 diabetes (T2DM), non-alcoholic fatty liver disease (NAFLD), and atherosclerosis, making it a promising biomarker and a potential therapeutic target.[4][5][6]

In quantitative metabolomics, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification. Glycoursodeoxycholic acid-D4 (GUDCA-D4) is a deuterated form of GUDCA that serves as an ideal internal standard for the quantification of endogenous GUDCA.[7][8] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for its distinction in mass spectrometric analysis. This guide provides a comprehensive overview of the role of GUDCA-D4 in metabolomics research, detailing experimental protocols, summarizing key quantitative findings from preclinical studies, and illustrating the signaling pathways influenced by GUDCA.

Chemical Properties of GUDCA-D4

A clear understanding of the chemical properties of GUDCA-D4 is fundamental to its application in metabolomics.

| Property | Value | Reference |

| Formal Name | N-[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d₄]-glycine | [7] |

| CAS Number | 2044276-17-5 | [7] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [7] |

| Molecular Weight | 453.7 g/mol | [7] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [7] |

| Formulation | A solid | [7] |

| Intended Use | Internal standard for the quantification of GUDCA by GC- or LC-MS | [7] |

Role of GUDCA in Metabolic Regulation and Disease

GUDCA has been shown to exert beneficial effects in various models of metabolic disease. Its mechanisms of action are multifaceted, involving the modulation of key metabolic signaling pathways and the gut microbiome.

GUDCA in Type 2 Diabetes Mellitus (T2DM)

Studies have demonstrated that serum levels of GUDCA are significantly decreased in patients with T2DM compared to healthy individuals.[2] Preclinical studies using db/db mice, a model of T2DM, have shown that oral administration of GUDCA can ameliorate hyperglycemia and improve glucose tolerance.[4] The therapeutic effects of GUDCA in T2DM are linked to its ability to modulate the gut microbiota, leading to an increase in beneficial bacteria such as Bacteroides vulgatus.[3] This alteration in the gut microbiome is associated with an increase in the bile acid taurolithocholic acid (TLCA), which in turn activates the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) in adipose tissue.[2] TGR5 activation promotes white adipose tissue thermogenesis, thereby improving glucose and lipid metabolism.[2][9]

GUDCA in Atherosclerosis

GUDCA has also demonstrated anti-atherosclerotic properties. In apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, a model for atherosclerosis, GUDCA treatment was found to reduce the formation of atherosclerotic plaques.[5] The proposed mechanism involves the inhibition of macrophage foam cell formation, a critical step in the development of atherosclerosis. GUDCA has been shown to downregulate the expression of scavenger receptor A1 (SR-A1), a key receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.[5] Furthermore, GUDCA can modulate cholesterol homeostasis by promoting fecal cholesterol excretion.[5]

GUDCA and the Gut Microbiota

The interplay between GUDCA and the gut microbiota is a critical aspect of its metabolic effects. GUDCA can modulate the composition of the gut microbiota, favoring the growth of beneficial bacteria.[3] In turn, the gut microbiota is essential for the conversion of primary bile acids to secondary bile acids, including the precursor to GUDCA, ursodeoxycholic acid. This bidirectional relationship highlights the importance of the gut-liver axis in mediating the metabolic benefits of GUDCA.

Experimental Protocols

Accurate and reliable quantification of GUDCA in biological samples is paramount for understanding its role in health and disease. The following sections provide detailed methodologies for the analysis of GUDCA using GUDCA-D4 as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

Plasma/Serum:

-

To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing the internal standard, GUDCA-D4.[10]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 30 minutes at 4°C.[10]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Feces:

-

Lyophilize fecal samples to determine the dry weight.

-

To 20-154 mg of lyophilized feces, add a known volume of methanol.[11]

-

Homogenize the sample using a bead beater or similar equipment.[11]

-

Centrifuge to pellet the solid debris.

-

Proceed with the supernatant for further clean-up, such as solid-phase extraction (SPE), if necessary, before LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general protocol for the quantification of GUDCA using GUDCA-D4. Specific parameters may need to be optimized for individual instruments.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[12]

-

Mobile Phase A: 0.1% formic acid in water or a buffered aqueous solution (e.g., 2 mM ammonium (B1175870) acetate).[12]

-

Mobile Phase B: Acetonitrile or methanol.[12]

-

Gradient: A gradient elution is typically employed to separate the various bile acids.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[12]

-

Column Temperature: Maintained at around 40-50°C.[13]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for bile acid analysis.[12]

-

Multiple Reaction Monitoring (MRM): The following mass transitions can be used for the detection and quantification of GUDCA and GUDCA-D4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| GUDCA | 448.3 | 74.0 | [8] |

| GUDCA-D4 | 452.3 | 74.0 | [8] |

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of GUDCA administration in a db/db mouse model of T2DM.[4]

| Parameter | Control (db/db + Vehicle) | GUDCA-treated (db/db + GUDCA) | % Change | p-value | Reference |

| Fasting Blood Glucose (mmol/L) | ~25 | ~15 | ~ -40% | < 0.01 | [4] |

| Serum Total Cholesterol (TC) (mmol/L) | ~8.0 | ~5.5 | ~ -31% | < 0.05 | [4] |

| Serum Triglycerides (TG) (mmol/L) | ~2.5 | ~1.5 | ~ -40% | < 0.05 | [4] |

| HOMA-IR | ~120 | ~70 | ~ -42% | < 0.01 | [4] |

Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involving GUDCA, the following diagrams have been generated using the DOT language.

Experimental Workflow for GUDCA Metabolomics

GUDCA and TGR5 Signaling Pathway

GUDCA and FXR Signaling Pathway

Conclusion

GUDCA-D4 is an indispensable tool in metabolomics research, enabling the accurate and precise quantification of its endogenous counterpart, GUDCA. The growing body of evidence implicating GUDCA in the regulation of key metabolic pathways underscores the importance of its reliable measurement. This technical guide has provided a comprehensive overview of the application of GUDCA-D4, from detailed experimental protocols to the summarization of key quantitative findings and the visualization of relevant signaling pathways. As research into the therapeutic potential of modulating bile acid signaling continues, the role of GUDCA-D4 in facilitating these discoveries will undoubtedly expand. The methodologies and information presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic diseases.

References

- 1. asantelab.testcatalog.org [asantelab.testcatalog.org]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nssresearchjournal.com [nssresearchjournal.com]

- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iroatech.com [iroatech.com]

- 10. youtube.com [youtube.com]

- 11. agilent.com [agilent.com]

- 12. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

Technical Guide: Glycoursodeoxycholic Acid-D4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key quality attributes and analytical methodologies related to Glycoursodeoxycholic Acid-D4 (GUDCA-D4), a deuterated internal standard crucial for the accurate quantification of endogenous Glycoursodeoxycholic Acid. The information presented is synthesized from publicly available data sheets and scientific literature, offering a comprehensive resource for researchers and professionals in drug development and metabolic studies.

Compound Identification and Specifications

This compound is a stable, isotopically labeled form of Glycoursodeoxycholic acid, a secondary bile acid. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Parameter | Specification | Reference |

| Chemical Name | N-[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [1] |

| Synonyms | GUDCA-d4, Ursodeoxycholyl Glycine-d4 | [1] |

| CAS Number | 2044276-17-5 | [1][2] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [2][3] |

| Molecular Weight | 453.65 g/mol | [3][4] |

| Appearance | White to off-white solid | [2][5] |

| Purity | ≥95% to ≥97% (CP) | [6][7] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d1-d4) | [1][4] |

| Storage | Refrigerator (2-8°C) for long-term storage | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Analytical Methodologies

The quality and identity of this compound are confirmed through a combination of chromatographic and spectroscopic techniques. The following sections detail the typical experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of GUDCA-D4, separating it from potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a low wavelength, such as 200-210 nm, is often used for bile acids due to the lack of a strong chromophore.

-

Sample Preparation: A known concentration of the GUDCA-D4 standard is dissolved in a suitable solvent, typically the mobile phase or methanol.

Workflow for HPLC Purity Analysis:

HPLC Purity Analysis Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Purity

LC-MS/MS is the gold standard for confirming the identity and isotopic purity of GUDCA-D4, providing high sensitivity and specificity.

Experimental Protocol:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for bile acids.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. The precursor ion (M-H)- of GUDCA-D4 is selected and fragmented, and a specific product ion is monitored.

-

Sample Preparation: Samples are typically prepared by protein precipitation followed by solid-phase extraction to remove interfering substances from the biological matrix.

Workflow for LC-MS/MS Analysis:

LC-MS/MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of GUDCA-D4, ensuring the correct positioning of the deuterium atoms.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., methanol-d4 (B120146) or DMSO-d6).

-

Experiments: A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to assign all proton and carbon signals and confirm the molecular structure. The absence of signals at specific positions in the ¹H NMR spectrum compared to the non-deuterated standard confirms the location of the deuterium labels.

Role in Signaling Pathways

Glycoursodeoxycholic acid, the non-deuterated analogue of GUDCA-D4, is involved in complex bile acid signaling pathways that regulate various metabolic processes. Bile acids act as signaling molecules by activating nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. These interactions influence cholesterol homeostasis, glucose metabolism, and inflammatory responses.[7]

Simplified Bile Acid Signaling Pathway:

Simplified Bile Acid Signaling Pathway.

This guide provides a foundational understanding of the analytical certification and biological relevance of this compound. For specific applications, researchers should always refer to the Certificate of Analysis provided by the supplier and consult relevant scientific literature for detailed experimental conditions.

References

- 1. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Glycoursodeoxycholic Acid-D4: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Glycoursodeoxycholic Acid-D4 (GUDCA-D4), a deuterated analogue of the endogenous secondary bile acid, Glycoursodeoxycholic Acid (GUDCA). Designed for researchers, scientists, and drug development professionals, this document details the commercial availability, key specifications, and critical applications of GUDCA-D4. Emphasis is placed on its use as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for sample analysis, along with an exploration of the primary signaling pathways modulated by its non-deuterated counterpart, are provided to facilitate its effective integration into research workflows.

Introduction

Glycoursodeoxycholic Acid (GUDCA) is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA). In recent years, GUDCA has garnered significant attention not only for its role in fat emulsification but also as a critical signaling molecule in metabolic regulation. It has been identified as an endogenous antagonist of the intestinal Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose homeostasis[1]. Given its emerging biological significance, accurate quantification of GUDCA in complex biological matrices is paramount.

This compound (GUDCA-D4) serves as an ideal stable isotope-labeled internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass shift of +4 Da allows for clear differentiation by a mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in instrument response[2][3]. This guide offers the technical information required to effectively source and utilize GUDCA-D4 in a research setting.

Commercial Suppliers and Specifications

GUDCA-D4 is available from several reputable chemical suppliers. The products are typically intended for research use only and are not for human or veterinary use. The quantitative specifications from a selection of prominent suppliers are summarized below for easy comparison. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Purity | Physical Form | Storage Temp. |

| Cayman Chemical | 31555 / 21698 (unlabeled) | 2044276-17-5 | C₂₆H₃₉D₄NO₅ | 453.7 | ≥99% deuterated forms; ≥95% chemical purity | Solid or 100 µg/ml in Methanol (B129727) | -20°C |

| Sigma-Aldrich | G5788 | 2044276-17-5 | C₂₆D₄H₃₉NO₅ | 453.65 | ≥98 atom % D; ≥97% (CP) | Powder | Room Temp |

| MedchemExpress | HY-N1424S | 2044276-17-5 | C₂₆H₃₉D₄NO₅ | 453.65 | >98% | Powder | -20°C (powder) |

| Clearsynth | CS-O-03156 | 2044276-17-5 | C₂₆H₃₉D₄NO₅ | 453.65 | ≥90% (HPLC) | Solid | 2-8°C |

| Avanti Research | 330276 | 2044276-17-5 | C₂₆H₃₉D₄NO₅ | 453.65 | ≥98% | Solid | -20°C |

| LGC Standards | TRC-G598752-10MG | 2044276-17-5 | C₂₆H₃₉D₄NO₅ | 453.34 | Not specified | Solid | -20°C |

Note: This data is compiled from publicly available information and may be subject to change. Always consult the supplier's official documentation.

General Synthesis and Purification Principles

While the precise, proprietary synthesis methods used by commercial suppliers are not public, the scientific literature describes general strategies for the deuteration of bile acids. These methods typically involve either biosynthetic incorporation or chemical synthesis.

-

Biosynthesis: Cells (e.g., hepatoma cells like HepG2) can be cultured in media enriched with heavy water (D₂O). The cellular machinery then incorporates deuterium (B1214612) atoms into newly synthesized cholesterol and, subsequently, into the bile acids derived from it[4].

-

Chemical Synthesis: Specific deuterium labels can be introduced at defined positions through chemical reactions. For example, methods like the Clemmensen reduction using deuterated solvents can be employed to introduce deuterium atoms at specific sites on the steroid nucleus[5]. The final step involves conjugating the deuterated ursodeoxycholic acid (UDCA-D4) with glycine (B1666218), often using a peptide coupling reagent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to form the amide bond, yielding GUDCA-D4[6].

Purification is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

Experimental Protocols: Quantification by LC-MS/MS

The primary application of GUDCA-D4 is as an internal standard for the accurate quantification of GUDCA in biological matrices like plasma, serum, and tissue homogenates. Below is a representative protocol synthesized from established methods in the literature[7][8][9][10].

Materials and Reagents

-

Analytes: GUDCA and GUDCA-D4 (Internal Standard, IS)

-

Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water

-

Additives: Ammonium (B1175870) acetate (B1210297), formic acid

-

Biological Matrix: Serum, plasma, or tissue homogenate

-

Equipment: Centrifuge, evaporator, vortex mixer, UHPLC system, triple quadrupole mass spectrometer.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Thaw biological samples (e.g., 25 µL of serum) on ice.

-

Prepare IS Spiking Solution: Prepare a working solution of GUDCA-D4 in methanol (e.g., at 75 ng/mL)[8].

-

Precipitate and Extract: Add a volume of cold precipitation solvent (e.g., 250 µL of methanol containing the GUDCA-D4 IS) to the sample[10]. This results in a 10:1 solvent-to-sample ratio.

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[7].

-

Isolate Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water)[10]. Vortex to ensure the residue is fully dissolved.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used[11].

-

Mobile Phase A: Water with 2-20 mM ammonium acetate and/or 0.1% formic acid[11][12].

-

Flow Rate: 0.2 - 0.6 mL/min.

-

Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode[8].

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for GUDCA and GUDCA-D4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| GUDCA | 448.3 | 74.0 | Optimized empirically | The product ion corresponds to the glycine fragment [C₂H₄NO₂]⁻. |

| GUDCA-D4 | 452.3 | 74.0 | Optimized empirically | The product ion remains the same as the deuterium labels are on the steroid core. |

Note: The exact m/z values may vary slightly based on instrument calibration and adduct formation. The precursor ion for GUDCA-D4 is often cited as 451.9 to 453.3 depending on the specific D-labeling and instrument resolution[9][13]. The product ion at m/z 74 is characteristic of the glycine conjugate fragment and is highly specific.

Core Signaling Pathways

Bile acids, including GUDCA, are not merely digestive aids but potent signaling molecules that activate specific receptors to regulate metabolism[1][14]. The two primary receptors are the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Pathway

FXR is highly expressed in the liver and intestine and acts as a primary sensor for bile acids[14]. While many bile acids are FXR agonists, GUDCA has been identified as an FXR antagonist in the intestine[1]. Metformin (B114582), a first-line diabetes drug, has been shown to increase intestinal GUDCA levels, which then antagonizes FXR signaling, contributing to the drug's metabolic benefits[1].

Antagonism of intestinal FXR by GUDCA leads to reduced production of Fibroblast Growth Factor 19 (FGF19), a hormone that travels to the liver. In the liver, reduced FGF19 signaling relieves the suppression of the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[1][6].

Takeda G protein-coupled receptor 5 (TGR5) Pathway

TGR5 is a cell-surface receptor activated by various bile acids, leading to downstream signaling through Gαs and cyclic AMP (cAMP) production[15][16]. While lithocholic acid (LCA) is the most potent TGR5 agonist, other bile acids, including conjugated forms, can also activate the receptor[16]. TGR5 activation is linked to numerous beneficial metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which improves glucose homeostasis[17][18].

Activation of TGR5 by bile acids stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as GLP-1 release, reduced inflammation, and increased energy expenditure[15][19].

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic roles of bile acids. Its commercial availability and well-characterized properties make it the gold standard internal standard for the reliable quantification of endogenous GUDCA. Understanding the detailed analytical methodologies and the complex signaling pathways in which GUDCA participates is crucial for designing robust experiments and accurately interpreting results. This guide provides a foundational resource to support such scientific endeavors.

References

- 1. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nssresearchjournal.com [nssresearchjournal.com]

- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Frontiers | Antibiotic-induced gut microbiota depletion enhances glucose tolerance linked to GLP-1 signaling [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 17. physoc.org [physoc.org]

- 18. researchgate.net [researchgate.net]

- 19. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Glycoursodeoxycholic Acid-D4 by LC-MS/MS

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated form of the secondary bile acid, ursodeoxycholic acid (UDCA). Bile acids are not only critical for the digestion and absorption of fats and fat-soluble vitamins but also act as signaling molecules that regulate various metabolic processes through receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2][3] The quantification of specific bile acids in biological matrices is crucial for understanding liver diseases, metabolic disorders, and the effects of therapeutic interventions.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glycoursodeoxycholic Acid-D4 (GUDCA-D4) in human plasma. GUDCA-D4 is a stable isotope-labeled internal standard essential for the accurate quantification of endogenous GUDCA.[5] The use of a stable isotope-labeled internal standard is the preferred approach in quantitative bioanalysis as it effectively compensates for variations in sample preparation and potential matrix effects.[2][6]

Analytical Method

This method utilizes a simple and rapid protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

Materials and Reagents

-

This compound (GUDCA-D4) standard

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent[4]

-

Mass Spectrometer: SCIEX 6500 QTRAP or equivalent triple quadrupole mass spectrometer[7]

-

Analytical Column: C18 Symmetry Shield (50 mm x 4.6 mm, 5.0 µm) or equivalent[5]

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve GUDCA-D4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to create calibration curve standards and quality control samples at various concentrations.

-

Spiked Plasma Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples.

2. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (if GUDCA-D4 is not the analyte). For this method, where GUDCA-D4 is the analyte of interest, a different deuterated bile acid would be used as an internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.[8]

-

Centrifuge the samples at 13,000 rpm for 10 minutes.[9]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 2mM ammonium formate).[5][8]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Column: C18 Symmetry Shield (50mm x 4.6mm, 5.0µm)[5]

-

Mobile Phase A: 2mM Ammonium Formate in Water (pH 3.5 adjusted with formic acid)[5]

-

Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)[5]

-

Gradient: A suitable gradient to ensure separation from other plasma components.

-

Flow Rate: 0.6 mL/min[5]

-

Injection Volume: 10 µL[5]

-

Column Temperature: 40°C

-

Run Time: Approximately 4 minutes[5]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor to product ion transition for GUDCA-D4 is m/z 451.9 -> 73.7.[10]

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer, and heater gas).

-

Data Presentation

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Symmetry Shield (50mm x 4.6mm, 5.0µm)[5] |

| Mobile Phase A | 2mM Ammonium Formate in Water, pH 3.5[5] |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v)[5] |

| Flow Rate | 0.6 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 40°C |

| Run Time | 4 minutes[5] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI Negative[5] |

| MRM Transition | GUDCA-D4: m/z 451.9 → 73.7[10] |

| Dwell Time | 200 ms[5] |

| Ion Spray Voltage | -4500 V[7] |

| Source Temperature | 500°C |

Table 3: Method Validation Summary (Representative Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.995[9] | >0.99 |

| Lower Limit of Quantification | 1 ng/mL | Signal-to-Noise > 10 |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ)[10] | ± 15% (± 20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ)[10] | < 15% (< 20% at LLOQ) |

| Recovery | > 85%[5] | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by internal standard | Consistent and reproducible |

Mandatory Visualizations

Caption: Bile Acid Signaling Pathway via TGR5 and FXR.

Caption: Experimental Workflow for GUDCA-D4 Analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical research and drug development settings. The use of a stable isotope-labeled standard ensures the accuracy and precision of the results.

References

- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. nssresearchjournal.com [nssresearchjournal.com]

- 6. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: GUDCA-D4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid, and a metabolite of ursodeoxycholic acid (UDCA), a compound widely used in the treatment of hepatobiliary disorders.[1] The accurate quantification of GUDCA in biological matrices is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding the therapeutic mechanisms of UDCA. Due to the endogenous nature of GUDCA, the use of a stable isotope-labeled internal standard is essential for reliable bioanalysis. Glycoursodeoxycholic acid-d4 (GUDCA-D4) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it shares identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and variations during sample processing and analysis.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of GUDCA-D4 as an internal standard in the bioanalysis of GUDCA in various biological matrices.

Physicochemical Properties of GUDCA-D4

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₉D₄NO₅ | [4] |

| CAS Number | 2044276-17-5 | [4] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [4] |

| Synonyms | GUDCA-d4, Ursodeoxycholyl Glycine-d4 | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

Quantitative Analysis of GUDCA using GUDCA-D4 and LC-MS/MS

The following sections detail a general protocol for the quantification of GUDCA in human plasma. This protocol is a synthesis of methodologies reported in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[5][6]

Experimental Workflow

Materials and Reagents

-

GUDCA analytical standard

-

GUDCA-D4 internal standard

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Ammonium formate (B1220265)

-

Formic acid or acetic acid

-

Human plasma (charcoal-stripped for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

Protocol: Sample Preparation

-

Preparation of Stock and Working Solutions :

-

Prepare a stock solution of GUDCA (e.g., 1.5 mg/mL) in methanol.[5]

-

Prepare a stock solution of GUDCA-D4 (e.g., 0.4 mg/mL) in methanol.[5]

-

From the stock solutions, prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution in an appropriate solvent (e.g., methanol:water, 50:50, v/v).[7]

-

Prepare a mixed internal standard working solution containing GUDCA-D4 at a fixed concentration (e.g., 75 ng/mL).[5]

-

-

Sample Spiking and Protein Precipitation :

-

Aliquot 0.500 mL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 0.025 mL of the mixed internal standard working solution to all samples except the blank, to which 0.025 mL of diluent is added.[5]

-

Vortex the samples to mix.

-

Add a protein precipitation solvent, such as methanol or acetonitrile, typically in a 2:1 or 3:1 ratio to the plasma volume.[6][8]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

-

Solid Phase Extraction (SPE) - Optional Cleanup Step :

-

Condition an SPE cartridge (e.g., Strata 30mg/mL) with 1.0 mL of methanol followed by two washes with 1.0 mL of water.[5]

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of 0.05% v/v acetic acid (three times) followed by 1.0 mL of 20% v/v methanol in water (twice).[5]

-

Elute the analytes with an appropriate solvent, such as methanol.

-

-

Evaporation and Reconstitution :

-

Evaporate the eluate or the supernatant from the protein precipitation step to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) for LC-MS/MS analysis.[8]

-

LC-MS/MS Parameters

The following parameters are illustrative and should be optimized for the specific instrument used.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 50mm x 4.6mm, 5.0µm) |

| Mobile Phase A | 2mM Ammonium formate in water (pH 3.5) |

| Mobile Phase B | Acetonitrile:Methanol (e.g., 48:6, v/v) |

| Flow Rate | 0.600 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | See table below |

Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| GUDCA | 448.3 | 73.9 | [6] |

| GUDCA-D4 (IS) | 452.3 - 453.3 | 74.0 | [6][9] |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Calibration Curve and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of GUDCA to GUDCA-D4 against the nominal concentration of GUDCA in the calibration standards.

-

The concentration of GUDCA in the unknown samples is then determined from the calibration curve using the measured peak area ratio.

-

The typical calibration curve range for GUDCA is 90 to 15000 ng/mL in human plasma.[5]

Biological Role of GUDCA and Related Bile Acid Signaling

GUDCA is a conjugated bile acid, and bile acids are increasingly recognized as signaling molecules that regulate various metabolic processes. They are ligands for nuclear receptors such as the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). The signaling pathways initiated by bile acids influence lipid, glucose, and energy metabolism.

Conclusion

GUDCA-D4 is an indispensable tool for the accurate and precise quantification of GUDCA in biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, leading to high-quality data essential for research, clinical, and pharmaceutical applications. The protocols and information provided herein offer a solid foundation for the development and validation of robust bioanalytical methods for GUDCA.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. nssresearchjournal.com [nssresearchjournal.com]

- 6. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for GUDCA Quantification Using GUDCA-D4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid. Its quantification in biological matrices is crucial for understanding various physiological and pathological processes, including liver diseases, metabolic disorders, and gut microbiome interactions.[1][2] The use of a stable isotope-labeled internal standard, such as GUDCA-D4, is the gold standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4]

This document provides detailed protocols for sample preparation of plasma/serum and liver tissue for the quantification of GUDCA using GUDCA-D4 as an internal standard. The methodologies described are based on established techniques for bile acid analysis, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][5]

Experimental Protocols

Reagents and Materials

-

GUDCA and GUDCA-D4 standards

-

HPLC or LC/MS grade solvents (Methanol, Acetonitrile (B52724), Water, Formic Acid)[6]

-

C18 Solid-Phase Extraction (SPE) Cartridges[7]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge[5]

-

Nitrogen evaporator or vacuum concentrator[5]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve GUDCA and GUDCA-D4 in methanol (B129727) to prepare individual stock solutions.[4]

-

Working Standard Solutions: Serially dilute the GUDCA stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the GUDCA-D4 stock solution with methanol to a final concentration of, for example, 75 ng/mL.[8]

Sample Preparation Protocols

This method is rapid and suitable for high-throughput analysis.[9][10]

-

Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 25 µL) of the GUDCA-D4 internal standard working solution to each sample, except for blank samples.[8]

-

Protein Precipitation: Add three to four volumes of ice-cold acetonitrile or methanol (e.g., 300-400 µL) to precipitate proteins.[10][11][12]

-

Vortexing: Vortex the mixture vigorously for 1 minute.[7]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[6][7]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50/50 methanol/water).[6][7]

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

SPE provides a cleaner extract by removing interfering substances, which can improve assay sensitivity and robustness.[1][5][7]

-

Sample Pre-treatment: To 100 µL of plasma or serum, add the GUDCA-D4 internal standard and 1 mL of ethanol (B145695). Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes at 4°C to precipitate proteins.[7] Transfer the supernatant to a new tube and add water to achieve a 70% ethanol concentration.[7]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of 70% ethanol. Do not allow the cartridge to dry.[7]

-

Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge with a suitable solvent to remove polar impurities. A common wash solution is water or a low percentage of methanol in water.[8]

-

Elution: Elute the GUDCA and GUDCA-D4 from the cartridge with methanol or acetonitrile.[5]

-

Evaporation: Evaporate the eluate to dryness.[5]

-

Reconstitution: Reconstitute the residue in the initial LC mobile phase.[7]

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LLE is effective for extracting bile acids from complex tissue matrices.[5]

-

Tissue Homogenization: Homogenize a known weight of liver tissue (e.g., 50-100 mg) in deionized water or a suitable buffer.[5][13]

-

Internal Standard Spiking: Add the GUDCA-D4 internal standard to the homogenate.

-

Extraction: Add an organic solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v).[4][5] Vortex vigorously for an extended period (e.g., 5-10 minutes).

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.[5]

-

Organic Phase Collection: Carefully collect the organic layer containing the bile acids.

-

Evaporation: Evaporate the organic solvent to dryness.[5]

-

Reconstitution: Reconstitute the extract in the mobile phase for LC-MS/MS analysis.[5]

Data Presentation

The following tables summarize typical quantitative data for GUDCA analysis using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for GUDCA Quantification

| Parameter | Typical Value |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[11] |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[8][11] |

| Mobile Phase B | Acetonitrile or Methanol[6][11] |

| Flow Rate | 0.4 - 0.6 mL/min[8][14] |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[4][11] |

| MRM Transition GUDCA | m/z 448.3 → 74.0[15] |

| MRM Transition GUDCA-D4 | Varies based on deuteration pattern (e.g., m/z 452.3 → 74.0) |

Table 2: Typical Calibration and Quality Control Data

| Parameter | Typical Range/Value |

| Calibration Curve Range | 5.00 - 2500 ng/mL[11] or 90 - 15000 ng/mL[8] |

| Intra-day Precision (%RSD) | < 7.00%[11] |

| Inter-day Precision (%RSD) | < 7.00%[11] |

| Accuracy (%RE) | within ±11.75%[11] |

| Extraction Recovery | > 85%[8] |

Visualizations

Caption: Experimental workflow for GUDCA quantification.

Caption: Comparison of sample preparation methods.

References

- 1. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. nssresearchjournal.com [nssresearchjournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 14. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: A Robust Protein Precipitation Protocol for Accurate Bile Acid Analysis Using GUDCA-D4 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

This application note details a straightforward and effective protein precipitation protocol for the quantitative analysis of bile acids in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Glycoursodeoxycholic acid-d4 (GUDCA-D4) as an internal standard to ensure high accuracy and reproducibility.

Introduction

Bile acids are critical signaling molecules involved in cholesterol homeostasis, lipid digestion, and the regulation of metabolic processes.[1][2][3] Accurate quantification of individual bile acids is essential for understanding their roles in various physiological and pathological states, including liver diseases and metabolic disorders.[1][4]

Protein precipitation is a widely used technique for sample preparation in bile acid analysis due to its simplicity and efficiency in removing interfering proteins from complex biological samples.[5][6] This protocol employs organic solvent precipitation, a common and effective method, to prepare samples for LC-MS/MS analysis.[6] The use of an isotopically labeled internal standard like GUDCA-D4 is crucial for correcting analytical variability and matrix effects, thereby ensuring precise quantification.[5][7][8]

Experimental Protocol

This protocol is designed for the preparation of plasma or serum samples for bile acid analysis.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Precipitating solvent: Acetonitrile (B52724) or Methanol (B129727) (ice-cold)

-

Internal Standard (IS) working solution: GUDCA-D4 in methanol

-

Reconstitution solvent: 50:50 Methanol:Water or initial mobile phase

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of reaching >12,000 x g and refrigeration)

-

Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)

-

LC-MS/MS system

Procedure:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Sample Aliquoting: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the GUDCA-D4 internal standard working solution to the sample. The final concentration of the IS should be appropriate for the expected range of endogenous bile acid concentrations.

-

Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile or methanol to the sample (a 1:3 or 1:4 sample to solvent ratio).[5][9]

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein denaturation.[5]

-

Incubation: Incubate the samples on ice or at 4°C for 20-30 minutes to facilitate protein precipitation.[9]

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 12,000-16,000 x g) for 15-30 minutes at 4°C to pellet the precipitated proteins.[9][10]

-

Supernatant Transfer: Carefully collect the supernatant containing the bile acids and transfer it to a new clean tube, being cautious not to disturb the protein pellet.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.[5] Vortex briefly to ensure the residue is fully dissolved.

-

Final Centrifugation: Centrifuge the reconstituted sample one final time to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.